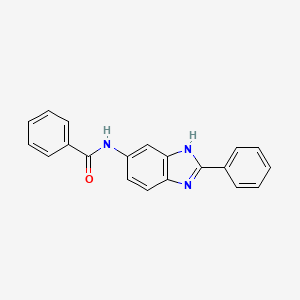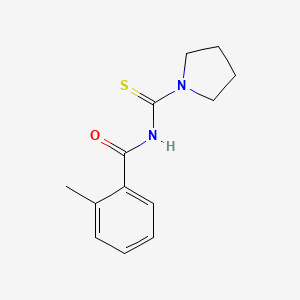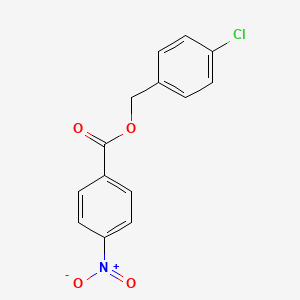![molecular formula C18H21NO2 B5797113 1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5797113.png)
1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound has been shown to inhibit the production of inflammatory cytokines and reduce the activation of immune cells, leading to its anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, leading to its anti-inflammatory properties. The compound has also been shown to reduce pain and improve motor function in animal models of neurodegenerative diseases. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high purity and yield. It has also been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, the compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline. One potential direction is the development of new drugs based on the compound's structure and mechanism of action. Another direction is the investigation of the compound's potential application in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on the body.
Conclusion
In conclusion, 1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline is a promising compound that has gained attention in scientific research due to its potential application in the field of medicine. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications. Further research is needed to fully understand the mechanism of action of the compound and its potential application in the treatment of various diseases.
合成法
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline involves a multistep process that starts with the reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a catalyst to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.
科学的研究の応用
1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential application in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. The compound has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-16-8-10-17(11-9-16)21-14-13-19-12-4-6-15-5-2-3-7-18(15)19/h2-3,5,7-11H,4,6,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSIWBOCAORVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydro-2H-quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5797050.png)
![3-bromo-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5797062.png)



![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)



![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B5797099.png)
![5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)